molecular formula C21H18N2 B1272156 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine CAS No. 904814-66-0

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine

Cat. No. B1272156
M. Wt: 298.4 g/mol
InChI Key: JRUYMXUUBSYDJN-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of compounds with a fused benzene and diazepine ring system, which have been extensively studied due to their diverse biological activities, including anxiolytic, antiarrhythmic, and anticancer properties. The compound "4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine" falls within this category and is of significant interest in pharmaceutical research due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of benzodiazepine derivatives has been the subject of various studies, aiming to develop efficient and environmentally friendly methods. A novel one-pot three-component synthesis in water has been reported, which is both green and efficient, yielding excellent isolated yields of 2,4-disubstituted-3H-benzo[b][1,4]diazepines . Another study describes the synthesis of 1-benzyl-4,6-diaryl-2,3-dihydropyrazolo[3,4-b][1,4]diazepines through the reaction of amino-pyrazoles with dimethylaminopropiophenones . Additionally, a one-pot three-(in situ five)-component condensation reaction has been developed to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, highlighting the versatility of multicomponent reactions in creating diverse benzodiazepine libraries .

Molecular Structure Analysis

X-ray crystallography has been utilized to confirm the structures of synthesized benzodiazepines. For instance, the structure of a diimino benzodiazepine molecule was confirmed through crystallographic analysis . The crystal structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine revealed an extended conformation with a chair conformation of the seven-membered ring, providing insights into the molecular geometry and intramolecular interactions .

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including Michael addition and cyclocondensation, as part of their synthesis . The reactivity of these compounds is influenced by their molecular structure, which can be manipulated through different synthetic routes to yield a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines are closely related to their structure and substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the presence of substituents like trifluoromethyl groups can significantly affect the compound's lipophilicity and metabolic stability . NMR and IR spectroscopy, along with mass spectrometry, are commonly used techniques for the characterization of these compounds .

Scientific Research Applications

Synthesis and Biological Screening

A series of novel derivatives of benzodiazepines, including compounds structurally related to 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine, have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These derivatives have shown notable potential in these fields, indicating the broad application scope of benzodiazepine compounds in medicinal chemistry (Bhat, Chauhan, Kumar, & Kumar, 2014).

Antimicrobial Properties

Significant research has been conducted on the antimicrobial properties of benzodiazepine derivatives. Various studies have demonstrated their efficacy against bacterial and fungal strains. For instance, certain derivatives have shown comparable activity to standard drugs like fluconazole against specific pathogens (Kottapalle & Shinde, 2021); (Desai & Joshi, 2020).

Anticancer Applications

Benzodiazepine derivatives have been explored for their potential in anticancer treatments. Specific compounds have demonstrated potent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Verma et al., 2015).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural characterization of benzodiazepine derivatives are crucial in understanding their biological activities. Various methods have been developed for the efficient synthesis of these compounds, and studies have been conducted to elucidate their molecular structures and conformations (Ahumada et al., 2016); (Núñez Alonso et al., 2020).

Anti-Inflammatory Activity

Some benzodiazepine derivatives have been synthesized and evaluated for their anti-inflammatory activity. The presence of specific substituents has been correlated with increased anti-inflammatory effectiveness, highlighting the role of chemical modification in therapeutic application (Kumar & Ishwarbhat, 2016).

properties

IUPAC Name

4-(4-phenylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,22H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUYMXUUBSYDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378055
Record name 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine

CAS RN

904814-66-0
Record name 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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